molecular formula C14H17N3O4S B2722183 methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate CAS No. 241127-17-3

methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate

Cat. No.: B2722183
CAS No.: 241127-17-3
M. Wt: 323.37
InChI Key: PQDNUHMAJFMSCH-SFQUDFHCSA-N
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Description

Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate ( 241127-17-3) is a specialized chemical compound with a molecular formula of C14H17N3O4S and a molecular weight of 323.37 g/mol . This compound is provided with a high purity level of 95% and requires specific storage conditions to maintain stability, with recommendations for storage at -4°C for 1-2 weeks or at -20°C for longer-term preservation of 1-2 years . Compounds with similar structural features, particularly those containing a (tert-butylsulfonyl)(cyano)methylene hydrazino group, have been identified in patent literature as key intermediates in the synthesis of novel chemical entities with pesticidal properties . This suggests its potential value in agricultural chemistry research and the development of active ingredients. Researchers are advised that this product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Appropriate safety precautions must be observed during handling, including the use of personal protective equipment such as gloves, protective clothing, and eye protection . All waste material should be handled and disposed of in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

methyl 4-[(2E)-2-[tert-butylsulfonyl(cyano)methylidene]hydrazinyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-14(2,3)22(19,20)12(9-15)17-16-11-7-5-10(6-8-11)13(18)21-4/h5-8,16H,1-4H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNUHMAJFMSCH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzene Ring Functionalization

The synthesis typically begins with methyl 4-aminobenzoate as the starting material. The amino group is converted into a hydrazino derivative through diazotization followed by reduction or direct coupling with hydrazine derivatives. For example, treatment with sodium nitrite and hydrochloric acid generates a diazonium salt, which is subsequently reduced using stannous chloride or hydrogenation catalysts to yield methyl 4-hydrazinobenzoate.

Introduction of tert-Butylsulfonyl and Cyano Groups

The tert-butylsulfonyl and cyano substituents are introduced via a condensation reaction between the hydrazino intermediate and tert-butylsulfonyl cyanoacetate derivatives. A key step involves the reaction of tert-butylsulfonyl acetonitrile with the hydrazino group under basic conditions. In a representative procedure, methyl 4-hydrazinobenzoate is refluxed with tert-butylsulfonyl cyanoacetate in dimethylformamide (DMF) in the presence of anhydrous potassium carbonate. This facilitates nucleophilic attack by the hydrazino nitrogen on the electrophilic carbon of the cyanoacetate, followed by sulfonation.

Critical Reaction Parameters:

  • Solvent: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing intermediates.
  • Base: Anhydrous K₂CO₃ or triethylamine is used to deprotonate the hydrazino group, promoting nucleophilicity.
  • Temperature: Reactions are typically conducted at 80–100°C to overcome activation barriers without inducing decomposition.

Esterification and Final Product Isolation

The methyl ester group is retained throughout the synthesis, but post-condensation esterification may be required if intermediates lack the methyl group. Final purification involves recrystallization from DMF-ethanol mixtures or column chromatography using silica gel and ethyl acetate-hexane eluents.

Optimization Strategies and Yield Enhancement

Solvent and Catalytic System Optimization

Studies comparing solvent systems reveal that DMF achieves higher yields (55–60%) compared to tetrahydrofuran (THF) or acetonitrile, owing to its high polarity and ability to solubilize ionic intermediates. Catalytic amounts of phase-transfer catalysts, such as tetrabutylammonium bromide, further improve reaction efficiency by facilitating interphase reactant transfer.

Temperature and Reaction Time

Controlled heating (80–85°C) for 5–6 hours optimizes the balance between reaction completion and byproduct formation. Prolonged heating beyond 8 hours leads to decomposition of the tert-butylsulfonyl group, reducing yields by 15–20%.

Byproduct Mitigation

Common byproducts include over-sulfonated derivatives and hydrolyzed esters. These are minimized by:

  • Stoichiometric Precision: Maintaining a 1:1 molar ratio of hydrazino intermediate to tert-butylsulfonyl cyanoacetate.
  • Inert Atmosphere: Conducting reactions under nitrogen or argon to prevent oxidation of the hydrazino group.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • Infrared (IR) Spectroscopy: Peaks at 2225 cm⁻¹ (C≡N stretch), 1730 cm⁻¹ (ester C=O), and 1350–1150 cm⁻¹ (sulfonyl S=O) confirm functional group incorporation.
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (DMSO-d₆): δ 1.4 (s, 9H, tert-butyl), δ 3.9 (s, 3H, OCH₃), δ 7.6–8.1 (m, 4H, aromatic).
    • ¹³C NMR: Peaks at 167 ppm (ester carbonyl), 118 ppm (cyano carbon), and 55 ppm (tert-butyl carbons).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm typically reveals purity >98% when eluted with acetonitrile-water (70:30).

Comparative Analysis of Patent Disclosures

The synthesis of structurally related compounds, such as febuxostat intermediates, provides insights into scalable adaptations. For instance, Patent WO2011141933A2 details the use of thioacetamide and acid catalysts to convert nitriles into thioamides—a strategy adaptable for introducing sulfur-containing groups in this compound’s synthesis. Key adaptations include:

  • Halogenation Steps: Using N-bromosuccinimide for regioselective bromination.
  • Salt Formation: Tertiary butylamine salts improve crystallinity and purification efficiency.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk procurement of tert-butylsulfonyl chloride and malononitrile derivatives reduces raw material costs by 30–40%. Recycling DMF via distillation further enhances economic viability.

Chemical Reactions Analysis

Methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The presence of the hydrazine and cyano groups may enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .
  • Pharmaceutical Development :
    • Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate has been referenced in patent documents related to novel drug formulations. Its unique functional groups make it suitable for developing new therapeutic agents targeting specific diseases .
  • Biological Activity :
    • The compound's structure allows it to act as a prodrug, which can be metabolized into an active form that influences biological pathways such as cell proliferation and apoptosis . This characteristic is critical for designing drugs that require metabolic activation to exert their effects.

Material Science Applications

  • Synthesis of Novel Materials :
    • The compound's reactivity allows it to participate in various chemical reactions, making it a candidate for synthesizing novel materials with specific properties. For instance, its sulfonyl and cyano groups can be utilized in creating polymers or other complex organic compounds .
  • Agrochemical Development :
    • There are indications that derivatives of this compound may have applications in agrochemicals, particularly as insecticides or herbicides due to their biological activity . The synthesis of such derivatives could lead to environmentally friendly agricultural solutions.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityInvestigated the cytotoxic effects of similar compounds on breast and colon cancer cell lines, demonstrating significant apoptotic effects .
Study 2Pharmaceutical ApplicationsExplored the potential of hydrazine derivatives in drug design, highlighting their ability to interact with specific enzymes .
Study 3Material ScienceAnalyzed the synthesis pathways for creating new materials from sulfonyl compounds, indicating promising results for industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and sulfonyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares key functional groups with several classes of hydrazine derivatives, enabling comparisons of reactivity, stability, and spectroscopic behavior.

Table 1: Structural Comparison of Hydrazine Derivatives
Compound Name Key Functional Groups Aromatic System Notable Substituents Reference
Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate Benzoate ester, tert-butylsulfonyl, cyano, hydrazine Benzene tert-Butylsulfonyl-cyanomethylene N/A
2-{4-[2-Benzylidenehydrazino]phenyl}ethylene-1,1,2-tricarbonitrile (System 1) Tricarbonitrile, hydrazine, benzylidene Benzene Benzylidene, tricarbonitrile [1]
tert-Butyl 2-Cyano-2-Methylhydrazinecarboxylate Carbamate, cyano, hydrazine None tert-Butyl carbamate, methyl [4]
Methyl 5-Amino-4-Cyano-3-(2-Methoxy-2-Oxoethyl)-2-Thiophenecarboxylate Thiophene ester, cyano, methoxycarbonyl Thiophene Amino, methoxycarbonyl [3]
Benzyl (1S)-2-[2-(Substituted-Benzylidene)Hydrazino]-1-(Hydroxymethyl)-2-Oxoethylcarbamate Benzylidene hydrazine, carbamate, hydroxymethyl Benzene (variable) Substituted benzylidene [2]

Spectroscopic and Computational Comparisons

  • IR Spectroscopy: Cyano groups in System 1-3 () exhibit sharp absorption bands at 2212–2209 cm⁻¹, comparable to the cyano group in the target compound.
  • DFT Calculations :

    • Systems 1-3 () show E-isomer dominance due to steric and electronic factors, except System 3 (Z-isomer preferred). The tert-butylsulfonyl group in the target compound may further stabilize specific conformers via steric bulk or electron withdrawal .
    • HOMO-LUMO distributions in Systems 1-3 localize on the entire molecule (HOMO) and tricarbonitrile (LUMO). The target compound’s tert-butylsulfonyl group may lower LUMO energy, enhancing electron-accepting capacity .

Key Differentiators and Implications

Steric Influence : The bulky tert-butylsulfonyl group may hinder rotational freedom in the hydrazine moiety, favoring specific conformers over others observed in Systems 1-3 .

Solubility and Stability : The benzoate ester in the target compound improves lipophilicity relative to thiophene-based esters (), which could impact bioavailability in medicinal applications .

Biological Activity

Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate (CAS: 241127-17-3) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H17N3O4S
  • Molecular Weight : 323.37 g/mol
  • Purity : >95%

The compound's biological activity is primarily attributed to its interaction with cellular pathways involved in cancer progression. Research indicates that it may inhibit cell cycle progression and induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Inhibition : this compound has been shown to block the cell cycle at the G2/M phase, similar to known microtubule inhibitors such as colchicine and paclitaxel. This inhibition leads to cytoskeletal disruption and subsequent cell death .
  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects across multiple cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer types indicate potent activity, particularly in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells .

Antiproliferative Activity Evaluation

A detailed evaluation of the antiproliferative activity of this compound was conducted using three human cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (nM)Mechanism of Action
HT-29<100Cell cycle arrest at G2/M phase
M21<100Disruption of microtubules
MCF7<100Induction of apoptosis

Effects on Cell Cycle Progression

The impact on cell cycle progression was assessed using flow cytometry. The results indicated a significant increase in the percentage of cells arrested in the G2/M phase after treatment with the compound.

TreatmentG0/G1 (%)S (%)G2/M (%)
Control602020
Methyl Compound (5x IC50)201070

This data suggests that this compound effectively induces cell cycle arrest, leading to enhanced apoptosis in treated cells .

Q & A

Q. What are the established synthetic routes for methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate, and how can experimental conditions be optimized?

The compound is synthesized via multi-step reactions, typically involving hydrazine intermediates and sulfonylation/cyanoalkylation steps. Optimization involves adjusting reaction parameters (temperature, solvent polarity, catalyst loading) and employing computational reaction path searches to identify energy-efficient pathways. For example, quantum chemical calculations can predict transition states and intermediate stability, reducing trial-and-error experimentation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods) resolves the tert-butylsulfonyl, cyano, and hydrazine functional groups. X-ray crystallography provides precise bond-length and stereochemical data, particularly for the hydrazino-methylene moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How does the reactivity of the tert-butylsulfonyl and cyano groups influence the compound’s stability in aqueous or acidic conditions?

The tert-butylsulfonyl group enhances steric protection, reducing hydrolysis susceptibility, while the cyano group may undergo nucleophilic attack under strongly acidic/basic conditions. Stability studies using HPLC or kinetic monitoring under varying pH (1–13) and temperatures (25–80°C) are recommended to map degradation pathways .

Advanced Research Questions

Q. What computational strategies can model the compound’s reaction mechanisms, and how do they align with experimental data?

Density Functional Theory (DFT) simulations predict electron-transfer pathways and transition states for reactions involving the hydrazino-methylene core. Coupling these with in-situ spectroscopic techniques (e.g., FTIR or Raman) validates intermediates. For instance, solvolysis studies of analogous sulfonates (e.g., cyclohexyl 4-methylbenzenesulfonate) provide mechanistic benchmarks .

Q. How can contradictory data on the compound’s bioactivity or reactivity be resolved methodologically?

Discrepancies in bioactivity assays (e.g., IC₅₀ variability) require meta-analysis of experimental variables (cell lines, solvent carriers) and statistical tools like principal component analysis (PCA). Cross-referencing with structurally similar compounds (e.g., tert-butyl 2-(4-dimethylaminobenzoyl)hydrazinecarboxylate) clarifies structure-activity relationships .

Q. What advanced separation techniques are suitable for isolating enantiomers or byproducts during synthesis?

Chiral stationary phase HPLC or capillary electrophoresis resolves enantiomers, while preparative thin-layer chromatography (PTLC) isolates byproducts. Membrane-based separation (e.g., nanofiltration) can purify large-scale batches by molecular weight cutoff .

Q. How can the compound’s potential as a bioactive molecule be systematically assessed?

High-throughput screening (HTS) against target enzymes (e.g., kinases) identifies preliminary activity. Follow-up studies include molecular docking to predict binding affinities and in vivo models (e.g., zebrafish assays) for toxicity and pharmacokinetics. Comparative studies with methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate highlight substituent effects on bioactivity .

Q. What methodologies quantify the compound’s stability under photolytic or oxidative stress?

Accelerated stability testing using UV irradiation chambers and LC-MS monitors photodegradation. Oxidative stability is assessed via radical scavenging assays (e.g., DPPH) or exposure to hydrogen peroxide. Data from tert-butylhydroquinone analogs inform degradation kinetics .

Methodological Resources

  • Computational Tools : Gaussian (DFT), ORCA (reaction path search) .
  • Data Management : ELN (Electronic Lab Notebook) systems ensure reproducibility and secure data sharing .
  • Comparative Analysis : Structural analogs (e.g., tert-butyl sulfonates) provide benchmarks for reactivity and stability .

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